1'-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4'-bipiperidine
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Overview
Description
1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core substituted with a methylthiophenylmethyl group and a trifluoromethylpyridinyloxy group
Preparation Methods
The synthesis of 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.
Introduction of the methylthiophenylmethyl group: This step may involve the use of thiophene derivatives and methylation reactions.
Attachment of the trifluoromethylpyridinyloxy group: This can be done through nucleophilic substitution reactions using pyridine derivatives and trifluoromethylating agents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to new insights into biochemical pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar compounds to 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine include other bipiperidine derivatives and compounds with similar functional groups. For example:
Bipiperidine derivatives: Compounds with different substituents on the bipiperidine core.
Thiophene derivatives: Compounds with various substituents on the thiophene ring.
Pyridine derivatives: Compounds with different substituents on the pyridine ring.
The uniqueness of 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-[1-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3OS/c1-16-2-4-20(30-16)15-27-10-6-18(7-11-27)28-12-8-19(9-13-28)29-21-5-3-17(14-26-21)22(23,24)25/h2-5,14,18-19H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBNRXFUVPLURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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